4-(1,3-Thiazol-2-yl)aniline hydrochloride
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Overview
Description
4-(1,3-Thiazol-2-yl)aniline hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-yl)aniline hydrochloride typically involves the condensation of 2-aminothiazole with aniline under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Thiazol-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(1,3-Thiazol-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-2-yl)aniline hydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, affecting cellular processes and leading to anticancer activity .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness: 4-(1,3-Thiazol-2-yl)aniline hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClN2S |
---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C9H8N2S.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H |
InChI Key |
QAFFOXKTSRXKND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)N.Cl |
Origin of Product |
United States |
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